2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
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Description
Molecular Structure Analysis
The closest compound I found is “8-((2-CHLOROBENZYL)THIO)-7-(2-METHOXYETHYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” with a CAS Number: 313470-49-4 and a Linear Formula: C16H17ClN4O3S1. However, this is not the exact compound you asked for.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor provides insights into the metabolic pathways of chloroacetamides in human and rat liver microsomes, suggesting a complex metabolic activation pathway involving the production of DNA-reactive dialkylbenzoquinone imine through intermediates like CDEPA and CMEPA. These studies highlight the carcinogenic potential of these compounds in rats and the metabolic differences between species, which could be relevant for understanding the toxicology and metabolic fate of similar compounds (Coleman et al., 2000).
Novel Reagents for Attaching Sugars to Proteins
The development of 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides) as a new group of reagents for attaching sugars to proteins points to potential applications in biochemical modifications and drug development. This approach allows for the modification of proteins under mild conditions while retaining their activity, indicating potential applications for similar chemicals in protein engineering and therapeutic development (Lee, Stowell, & Krantz, 1976).
Heterocycles by Cascade Reactions
The utilization of thioureido-acetamides for synthesizing various heterocycles through one-pot cascade reactions showcases the versatility of acetamide derivatives in creating structurally diverse and potentially bioactive compounds. This research underscores the utility of acetamide derivatives in synthetic chemistry for generating novel heterocyclic compounds, which are often found in pharmaceuticals, agrochemicals, and materials science (Schmeyers & Kaupp, 2002).
Synthesis of Antibacterial Agents
The synthesis of acetamide derivatives with antibacterial properties from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide further illustrates the medicinal chemistry applications of acetamide compounds. These studies not only highlight the synthetic versatility of acetamide derivatives but also their potential as scaffolds for developing new antibacterial agents, which is crucial in the fight against antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-23-7-6-18-15(22)9-20-13(10-21)8-19-16(20)24-11-12-4-2-3-5-14(12)17/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRJWTTZTIROFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide |
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